molecular formula C18H39OP B1581914 Trihexylphosphine oxide CAS No. 3084-48-8

Trihexylphosphine oxide

Cat. No.: B1581914
CAS No.: 3084-48-8
M. Wt: 302.5 g/mol
InChI Key: PPDZLUVUQQGIOJ-UHFFFAOYSA-N
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Description

Trihexylphosphine oxide is an organophosphorus compound with the chemical formula ( \text{C}{18}\text{H}{39}\text{OP} ). It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to an oxygen atom and three hexyl groups. This compound is known for its stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihexylphosphine oxide can be synthesized through the oxidation of trihexylphosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure complete oxidation of the phosphine to the phosphine oxide.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and efficient oxidizing agents ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions: Trihexylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products:

    Oxidation Products: Higher oxidation state phosphine oxides.

    Reduction Products: Trihexylphosphine.

    Substitution Products: Alkyl or aryl substituted phosphine oxides.

Scientific Research Applications

Trihexylphosphine oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It stabilizes metal complexes and enhances their reactivity.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of fine chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of trihexylphosphine oxide involves its ability to coordinate with metal ions and other electrophilic species. The oxygen atom in the phosphine oxide acts as a Lewis base, donating electron density to the metal center. This coordination enhances the stability and reactivity of the metal complex, facilitating various catalytic and synthetic processes.

Comparison with Similar Compounds

    Triphenylphosphine oxide: Another common phosphine oxide with three phenyl groups instead of hexyl groups.

    Trioctylphosphine oxide: Similar structure but with octyl groups instead of hexyl groups.

    Tributylphosphine oxide: Contains butyl groups instead of hexyl groups.

Uniqueness: Trihexylphosphine oxide is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity properties. The hexyl groups provide a balance between hydrophobicity and steric bulk, making it suitable for various applications where other phosphine oxides may not be as effective.

Properties

IUPAC Name

1-dihexylphosphorylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H39OP/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDZLUVUQQGIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051992
Record name Trihexylphosphine oxide
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3084-48-8
Record name Trihexylphosphine oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, trihexyl-
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Record name Phosphine oxide, trihexyl-
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Record name Phosphine oxide, trihexyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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